molecular formula C15H15N6PS B3325510 N,N',N

N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide

Cat. No.: B3325510
CAS No.: 2146095-56-7
M. Wt: 342.4 g/mol
InChI Key: CJLUBXHBHRFISF-UHFFFAOYSA-N
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Description

N,N’,N"-Tris(3-pyridinyl) phosphorothioic triamide: is a chemical compound with the molecular formula C15H15N6PS and a molecular weight of 342.36 g/mol . This compound is known for its unique structure, which includes three pyridine rings attached to a phosphorothioic triamide core. It is commonly used as a monomer in the synthesis of metal-organic frameworks (MOFs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N"-Tris(3-pyridinyl) phosphorothioic triamide typically involves the reaction of 3-aminopyridine with phosphorus trichloride and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3C5H4NNH2+PCl3+SC15H15N6PS+3HCl3 \text{C}_5\text{H}_4\text{N}\text{NH}_2 + \text{PCl}_3 + \text{S} \rightarrow \text{C}_{15}\text{H}_{15}\text{N}_6\text{PS} + 3 \text{HCl} 3C5​H4​NNH2​+PCl3​+S→C15​H15​N6​PS+3HCl

Industrial Production Methods: Industrial production of N,N’,N"-Tris(3-pyridinyl) phosphorothioic triamide involves scaling up the laboratory synthesis process. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’,N"-Tris(3-pyridinyl) phosphorothioic triamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the phosphorothioic triamide.

    Substitution: It can participate in substitution reactions where one or more of the pyridine rings are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N,N’,N"-Tris(3-pyridinyl) phosphorothioic triamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’,N"-Tris(3-pyridinyl) phosphorothioic triamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that are essential for its function in metal-organic frameworks. Additionally, its pyridine rings can participate in various chemical interactions, contributing to its biological and chemical activities .

Comparison with Similar Compounds

  • N,N’,N"-Tris(4-pyridinyl) phosphorothioic triamide
  • N,N’,N"-Tris(2-pyridinyl) phosphorothioic triamide

Comparison:

Properties

IUPAC Name

N-bis(pyridin-3-ylamino)phosphinothioylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N6PS/c23-22(19-13-4-1-7-16-10-13,20-14-5-2-8-17-11-14)21-15-6-3-9-18-12-15/h1-12H,(H3,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLUBXHBHRFISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NP(=S)(NC2=CN=CC=C2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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